molecular formula C23H15BrN2O4 B5427527 (4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one

(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B5427527
M. Wt: 463.3 g/mol
InChI Key: YLGNVBPLTPWPJY-YBFXNURJSA-N
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Description

(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a benzofuran moiety, and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps. One common method includes the condensation of 4-bromobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide. This reaction is followed by the cyclization of the intermediate product with 5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-carbaldehyde under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to increase yield and reduce reaction time . Additionally, continuous-flow reactors may be used to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(4-Bromophenyl)-3-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-YL)furan-2-YL]methylidene}-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of a bromophenyl group, a benzofuran moiety, and a pyrazolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4E)-2-(4-bromophenyl)-5-methyl-4-[[5-(3-oxo-1H-2-benzofuran-5-yl)furan-2-yl]methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O4/c1-13-19(22(27)26(25-13)17-6-4-16(24)5-7-17)11-18-8-9-21(30-18)14-2-3-15-12-29-23(28)20(15)10-14/h2-11H,12H2,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGNVBPLTPWPJY-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC4=C(COC4=O)C=C3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC4=C(COC4=O)C=C3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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